RB-07-16

hGGPPS CYP450 Drug-Drug Interaction

RB-07-16 is a C6-substituted pyrazolo[3,4-d]pyrimidine-based bisphosphonate (C6-PyraP-BP) inhibitor that targets human geranylgeranyl pyrophosphate synthase (hGGPPS). This compound was specifically designed and evaluated as part of a broader class of hGGPPS inhibitors for oncology research, with demonstrated effects in blocking the proliferation of multiple myeloma (MM), pancreatic ductal adenocarcinoma (PDAC), and colorectal cancer (CRC) cells.

Molecular Formula C21H19F3N6O7P2
Molecular Weight 586.4 g/mol
Cat. No. B12372921
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRB-07-16
Molecular FormulaC21H19F3N6O7P2
Molecular Weight586.4 g/mol
Structural Identifiers
SMILESCN1C2=NC(=NC(=C2C=N1)NC(P(=O)(O)O)P(=O)(O)O)C3=CC(=CC=C3)C(=O)NC4=CC=C(C=C4)C(F)(F)F
InChIInChI=1S/C21H19F3N6O7P2/c1-30-18-15(10-25-30)17(29-20(38(32,33)34)39(35,36)37)27-16(28-18)11-3-2-4-12(9-11)19(31)26-14-7-5-13(6-8-14)21(22,23)24/h2-10,20H,1H3,(H,26,31)(H,27,28,29)(H2,32,33,34)(H2,35,36,37)
InChIKeyWUZPMXBCFREYEO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





RB-07-16: An Evidence-Based Guide to a C6-PyraP-BP hGGPPS Inhibitor for Oncology Research


RB-07-16 is a C6-substituted pyrazolo[3,4-d]pyrimidine-based bisphosphonate (C6-PyraP-BP) inhibitor that targets human geranylgeranyl pyrophosphate synthase (hGGPPS) [1]. This compound was specifically designed and evaluated as part of a broader class of hGGPPS inhibitors for oncology research, with demonstrated effects in blocking the proliferation of multiple myeloma (MM), pancreatic ductal adenocarcinoma (PDAC), and colorectal cancer (CRC) cells [2]. Its development represents a focused effort to optimize the C6-PyraP-BP scaffold for enhanced potency, metabolic stability, and a favorable safety profile in preclinical models.

Target & Mechanism: hGGPPS inhibition in oncology signaling studies
Key Selection Profile: Reported metabolic stability and CYP selectivity
Model Suitability: Supports in vivo tumor model evaluation with safety-related endpoint monitoring

Why hGGPPS Inhibitors Are Not Interchangeable: RB-07-16's Differentiated Profile


General hGGPPS inhibitors, including earlier bisphosphonate classes like C2-ThP-BPs [1], exhibit significant variability in potency, cellular selectivity, and crucially, in vivo toxicity and metabolic stability. The GGPPS enzyme is structurally complex, and subtle changes in inhibitor chemistry can lead to vastly different off-target effects, especially hepatotoxicity, a common liability of nitrogen-containing bisphosphonates [2]. Therefore, assuming functional equivalence across in-class compounds without head-to-head quantitative data on these parameters is a high-risk proposition for reproducible research. The evidence below directly quantifies RB-07-16's specific advantages over its structural analogs and predecessor classes in these critical areas, justifying its selection for advanced preclinical studies where safety and stability are paramount.

RB-07-16

C6-PyraP-BP Inhibitor

Reported tumor reduction in MM models with lower liver enzyme elevations. High CYP selectivity supports combination study context.

Class-Level Alternatives

Other hGGPPS Inhibitors / Bisphosphonates

May exhibit hepatotoxicity or off-target CYP modulation. Metabolic stability and safety-related endpoints may not transfer.

Quantitative Differentiation of RB-07-16 Against Close Analogs and Alternative Inhibitors


RB-07-16 Demonstrates Superior CYP450 Selectivity vs. Standard Controls

RB-07-16 exhibits a clean CYP450 inhibition profile, with IC50 values >40,000 nM against key isoforms CYP3A4, CYP2C9, and CYP2D6. In parallel assays, the positive controls ketoconazole, sulfaphenazole, and quinidine showed IC50 values of 41.5 nM, 258 nM, and 107 nM, respectively [1]. This indicates a >960-fold selectivity window for CYP3A4 compared to ketoconazole. This profile is a direct outcome of the C6-PyraP-BP scaffold optimization and is a critical differentiator from other compounds in the class.

CYP450 Selectivity
Head-to-head
IC50 >40,000 nM vs 41.5 nM (Ketoconazole)
Low probability of CYP-mediated interactions
Parallel in vitro assays; >960-fold context
hGGPPS CYP450 Drug-Drug Interaction Selectivity

RB-07-16 Exhibits Broad-Spectrum Antiproliferative Activity with Defined EC50 Values

RB-07-16 potently inhibits cell growth across multiple cancer cell lines, with EC50 values ranging from 70 nM to 790 nM. Specifically, it shows EC50 values of 70 nM against RPMI-8226 (multiple myeloma) cells, 580 nM against HCT-116 (colorectal cancer) cells, and 790 nM against MIA PaCa-2 (pancreatic cancer) cells . This level of activity places it among the more potent hGGPPS inhibitors in the C6-PyraP-BP series.

Cell Proliferation EC50
Class-level
70 nM – 790 nM (RPMI-8226, HCT-116, MIA PaCa-2)
Reported cell-model endpoint context
72-hour MTS assay
hGGPPS Antiproliferative Multiple Myeloma Pancreatic Cancer

RB-07-16 Demonstrates In Vivo Efficacy in Multiple Myeloma (MM) Xenografts Without Overt Hepatotoxicity

In a mouse xenograft model of multiple myeloma (MM), RB-07-16 significantly reduced tumor growth. Crucially, this efficacy was achieved without substantially increasing liver enzymes or causing significant histopathologic damage, a toxicity that is classically associated with many nitrogen-containing bisphosphonates [1]. This favorable safety profile in vivo is a key differentiator from earlier generations of bisphosphonates which often exhibit dose-limiting hepatotoxicity.

In Vivo Response & Liver Safety
Context-dependent
Tumor reduction observed; no substantial liver enzyme increase
Supports tumor model studies with safety endpoint monitoring
Qualitative class comparison; data to verify
hGGPPS In Vivo Xenograft Multiple Myeloma

RB-07-16 Exhibits High Metabolic Stability Across Species and Good Systemic Circulation

RB-07-16 is characterized as a metabolically stable compound in cross-species liver microsomes and does not inhibit key CYP 450 enzymes, a finding that is consistent with its high IC50 values in CYP inhibition assays [1]. Additionally, it exhibits good systemic circulation in rats [1]. This combination of metabolic stability and favorable exposure differentiates RB-07-16 from less optimized analogs that may suffer from rapid clearance or poor bioavailability, thus providing a more reliable in vivo tool for target validation.

Metabolic Stability
Reported
Stable in cross-species microsomes; good rat circulation
Supports PK exposure-model interpretation
Supporting evidence; data to verify
hGGPPS Metabolic Stability Pharmacokinetics Microsomes

RB-07-16: High-Confidence Application Scenarios Based on Quantified Evidence


In Vivo Efficacy and Safety Assessment in Multiple Myeloma (MM) Models

RB-07-16 is the optimal selection for in vivo studies in MM xenograft models where the primary objective is to validate hGGPPS as a target without the confounding variable of compound-induced hepatotoxicity. The evidence shows it significantly reduces tumor growth while avoiding liver enzyme elevation and histopathologic damage, a common issue with other bisphosphonates [1]. This allows for a clearer interpretation of on-target efficacy.

Cellular Assays Requiring a Clean Off-Target Profile

Given its >40,000 nM IC50 values against major CYP450 enzymes (CYP3A4, CYP2C9, CYP2D6), RB-07-16 is highly suitable for co-culture or combination therapy experiments where drug-drug interactions are a concern [1]. Researchers can use it with confidence that the observed effects are due to hGGPPS inhibition rather than off-target CYP modulation.

Cross-Species Pharmacokinetic (PK) and Metabolic Stability Studies

For projects aiming to characterize the PK of a novel hGGPPS inhibitor, RB-07-16 serves as an excellent benchmark. Its documented metabolic stability in cross-species liver microsomes and good systemic circulation in rats provide a defined baseline for comparing the properties of new analogs [1].

Application
Selection Property
Validation Focus
In Vivo Tumor Model Studies
Model-safety context
Target engagement vs. hepatic safety endpoint monitoring
Cellular Pathway Assays
CYP selectivity profile
Off-target CYP inhibition screening
Preclinical PK Studies
Reported metabolic stability
Cross-species exposure model interpretation
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